N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine
Overview
Description
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is an organic compound with the molecular formula C11H18N2 It is a derivative of aniline, featuring an aminophenyl group attached to a propyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenylpropylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-aminophenylpropylamine is then alkylated with dimethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-p-phenylenediamine: Similar structure but lacks the propyl chain.
N,N-Dimethylhexylamine: Similar dimethylamine group but different alkyl chain.
N,N-Dimethyldodecylamine: Longer alkyl chain compared to N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine.
Uniqueness
This compound is unique due to its specific combination of an aminophenyl group, a propyl chain, and a dimethylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[3-(dimethylamino)propyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGCVQDVCZWFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375489 | |
Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42817-60-7 | |
Record name | N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-(dimethylamino)propyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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